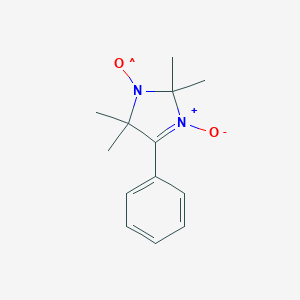

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl

Description

Evolution of Nitroxide Radical Research

Nitroxide radicals emerged as a cornerstone of free radical chemistry in the mid-20th century due to their exceptional stability and paramagnetic properties. Early work in the 1960s focused on synthesizing stable radicals, with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) becoming a prototype for studying spin labeling and redox reactions. The discovery that nitroxides could participate in controlled radical polymerization (e.g., nitroxide-mediated polymerization, NMP) in the 1980s expanded their utility in materials science. By the 1990s, researchers recognized their potential as redox mediators, antioxidants, and probes for electron paramagnetic resonance (EPR) spectroscopy. The development of imidazoline-based nitroxides, including 2,2,5,5-tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl (hereafter referred to as PTIO), marked a shift toward tailored radicals with enhanced functionality for specific biochemical and electrochemical applications.

Discovery and Early Studies of Imidazoline-Based Nitroxides

Imidazoline nitroxides were first synthesized in the 1970s as part of efforts to create pH-sensitive spin probes. Their five-membered heterocyclic structure, featuring a nitroxide group adjacent to an imine or nitrone moiety, enabled unique electronic interactions. Early studies revealed that protonation at the N-3 position of the imidazoline ring significantly altered EPR parameters, such as hyperfine splitting constants ($$a_N$$) and $$g$$-factors. For example, 2,2,5,5-tetramethylimidazolidine nitroxides exhibited pH-dependent $$g$$-factor shifts of $$6.4 \times 10^{-4}$$ upon protonation, making them viable for in vivo pH monitoring. Quantum chemical calculations further elucidated how substituents (e.g., ethyl vs. methyl groups) influenced spin density distribution and rotational barriers.

Table 1: Key Properties of Early Imidazoline Nitroxides

| Compound | pKa | $$a_N$$ (mT) | Application |

|---|---|---|---|

| 2,2,5,5-Tetramethyl-Imidazoline | 4.7 | 1.45 | Redox catalysis |

| 4-Amino-Imidazoline | 7.8 | 1.32 | pH-sensitive EPR probes |

| PTIO | N/A | 0.75 | Nitric oxide scavenging |

Development of this compound as a Distinct Research Tool

PTIO was first reported in the 1990s as a stable nitronyl nitroxide radical with a phenyl substituent at position 4 and a nitrone group at position 3. Its synthesis typically involves:

- Condensation of 2,3-bis(hydroxyamino)-2,3-dimethylbutane with benzaldehyde.

- Oxidation of the intermediate hydroxylamine to the nitroxide using silver oxide.

PTIO’s structure confers dual functionality:

- The nitrone group ($$-$$N$$^+$$$$-$$O$$^−$$) enables redox activity, with a reduction potential of $$E^\circ = +0.45 \, \text{V}$$ vs. SHE.

- The phenyl ring enhances stability and solubility in organic media.

Applications in Research:

- Nitric Oxide (NO) Scavenging: PTIO reacts stoichiometrically with NO to form 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI) and nitrogen dioxide ($$NO_2$$), with a rate constant of $$k = 1.4 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}$$ at pH 7.4. This reaction is critical for validating NO’s role in vasodilation and neurotransmission.

- Redox Cycling: PTIO undergoes reversible one-electron transfer reactions, making it a model for studying disproportionation/comproportionation equilibria in the presence of metal ions like Sc$$^{3+}$$.

- EPR Spectroscopy: The radical’s narrow linewidth ($$0.75 \, \text{mT}$$) and five-line hyperfine splitting pattern facilitate precise detection in biological systems.

Table 2: Reaction Kinetics of PTIO with Reactive Species

Properties

InChI |

InChI=1S/C13H17N2O2/c1-12(2)11(10-8-6-5-7-9-10)14(16)13(3,4)15(12)17/h5-9H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDCBKCWJMCKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C(N1[O])(C)C)[O-])C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18796-03-7 | |

| Record name | 4-Phenyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18796-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Oxidation of Sterically Hindered Amines

The most widely documented method for synthesizing 2,2,5,5-tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl involves the oxidation of a tertiary amine precursor. The process, outlined in US Patent 4,665,185, employs alkyl hydroperoxides and transition metal catalysts to achieve selective oxidation.

Reaction Components

-

Amine Precursor : The starting material is a cyclic tertiary amine with a phenyl substituent at the 4-position and methyl groups at the 2,2,5,5 positions.

-

Oxidizing Agent : Tertiary alkyl hydroperoxides (e.g., tert-butyl hydroperoxide, cumene hydroperoxide) are preferred due to their stability and selectivity.

-

Catalysts : Molybdenum hexacarbonyl [Mo(CO)₆] or titanium(IV) isopropoxide [Ti(OiPr)₄] are optimal, operating at 0.001–0.1 mol% loading.

-

Solvents : Chlorinated solvents (e.g., 1,2-dichloroethane) or aromatics (e.g., toluene) ensure solubility and inertness.

Standard Procedure

-

Reactor Charging : Combine the amine precursor (e.g., 2,2,5,5-tetramethyl-4-phenyl-3-imidazoline) with 1,2-dichloroethane and catalyst (e.g., 0.1 g Mo(CO)₆ per 8.5 g amine).

-

Hydroperoxide Addition : Introduce tert-butyl hydroperoxide (4M in 1,2-dichloroethane) dropwise under reflux (50–150°C).

-

Reaction Monitoring : Continue heating until gas chromatography confirms >95% conversion to the nitroxyl.

-

Work-Up : Wash the mixture with water, isolate the organic phase, and evaporate the solvent.

-

Purification : Recrystallize the crude product from ethanol-water (4:1) under nitrogen to prevent radical degradation.

Yield : 85–99% (crude), depending on recrystallization efficiency.

Alternative Catalytic Systems

While molybdenum-based catalysts dominate industrial protocols, titanium alkoxides offer comparable performance under milder conditions. For example, substituting Mo(CO)₆ with Ti(OiPr)₄ reduces reaction temperatures to 60–90°C without compromising yield.

Mechanistic Insights

The oxidation proceeds via a metal-catalyzed radical pathway:

-

Hydroperoxide Activation : The catalyst (e.g., Mo(CO)₆) decomposes tert-butyl hydroperoxide (t-BuOOH) into tert-butoxy radicals (t-BuO- ).

-

Hydrogen Abstraction : The tert-butoxy radical abstracts a hydrogen atom from the amine’s nitrogen, generating an aminyl radical.

-

Radical Stabilization : The aminyl radical undergoes oxidation to form the nitroxyl radical, stabilized by steric hindrance from methyl and phenyl groups.

Physicochemical Properties

Key properties of this compound are summarized below:

Applications and Derivatives

While beyond this report’s scope, this nitroxyl radical serves as a precursor for hydroxylamines via catalytic hydrogenation . Its stability and paramagnetism make it valuable in ESR spectroscopy and polymer chemistry.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: The compound can be reduced under specific conditions.

Substitution: It can participate in substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nitrosyl chloride, benzyl alcohol, and various reducing agents. The reactions typically require controlled temperatures and specific solvents to maintain the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl is widely used as a spin probe in electron spin resonance (ESR) spectroscopy . This application allows researchers to study the properties of various materials at the molecular level. The compound's stable radical nature enables it to provide insights into molecular dynamics and interactions.

Biology

The compound plays a crucial role in biological studies focused on free radicals . It is employed to investigate oxidative stress and the behavior of free radicals within biological systems. Research has shown that it can be used to assess the impact of oxidative damage in cells and tissues, contributing to our understanding of aging and various diseases.

Medicine

In medicinal chemistry, this compound is utilized in the development of drug delivery systems . Its ability to form stable complexes with polymers makes it an ideal candidate for designing advanced drug delivery matrices that enhance the bioavailability of therapeutic agents.

Industry

The compound is also applied in industrial processes involving the formation of polymer films and matrices . Its unique chemical properties allow for improved mechanical strength and stability in polymer formulations.

Data Table: Comparison of Applications

| Application Area | Use Case | Key Benefits |

|---|---|---|

| Chemistry | Spin probe for ESR spectroscopy | Enables detailed molecular studies |

| Biology | Investigating oxidative stress | Aids in understanding disease mechanisms |

| Medicine | Drug delivery systems | Enhances bioavailability of drugs |

| Industry | Polymer film production | Improves mechanical properties |

Case Study 1: ESR Spectroscopy

A study conducted by researchers utilized this compound as a spin probe to investigate the dynamics of lipid membranes. The results demonstrated how the compound could effectively monitor changes in membrane fluidity under different temperature conditions.

Case Study 2: Oxidative Stress in Cells

In another research project focusing on cellular oxidative stress, scientists employed this nitroxyl radical to evaluate the protective effects of various antioxidants against free radical damage. The findings indicated that treatment with the compound significantly reduced markers of oxidative damage in cultured cells.

Case Study 3: Drug Delivery Systems

A recent development in drug delivery systems involved incorporating this compound into biodegradable polymer matrices. This approach resulted in controlled release profiles for various drugs, improving therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 2,2,5,5-tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl involves its paramagnetic properties. The compound interacts with molecular targets through its nitroxyl radical group, which can participate in various redox reactions. These interactions can affect the stability and behavior of other molecules in the system, making it a valuable tool in research applications .

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(4-pyridinyl)-imidazoline-1-oxyl-3-oxide chloride

- Structure : Substitution of the phenyl group with a pyridinyl ring at the 2-position and tetramethyl groups at the 4- and 5-positions. The chloride counterion enhances polarity.

- Applications : Likely used in coordination chemistry due to the pyridinyl group’s metal-binding capability.

2-Carboxy-1-hydroxy-5,5-dimethyl-4-phenyl-2,5-dihydroimidazole 3-oxide

- Structure : Features a carboxy group at the 2-position and a hydroxy group at the 1-position, with dimethyl substituents at the 5-position.

- Properties : The carboxy group increases hydrophilicity, making this compound more soluble in polar solvents than the target compound. The hydroxy group may participate in redox reactions, reducing radical stability .

2,2,6,6-Tetramethylpiperidine

- Structure : A six-membered piperidine ring with tetramethyl groups (CAS RN 768-66-1).

- Used as a ligand or base in organic synthesis .

Heterocyclic Analogs: Triazole Derivatives

Example : 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles

- Structure : Triazole core with a phenyl group at the 4-position and a trimethoxyphenyl group at the 5-position.

- Properties : The trimethoxyphenyl group enhances lipophilicity, favoring membrane permeability. Synthesized via InCl₃-catalyzed alkylation .

- Applications: Potential antimicrobial or anticancer agents due to structural similarities to bioactive triazoles .

Comparative Analysis Table

Biological Activity

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl (commonly referred to as TPIO) is a stable free radical compound known for its diverse biological activities. Its unique structure and properties make it a subject of interest in various fields, including pharmacology and biochemistry.

| Property | Value |

|---|---|

| CAS Number | 18796-03-7 |

| Molecular Formula | C13H17N2O2 |

| Molecular Weight | 233.286 g/mol |

| Melting Point | 103-105 ºC (lit.) |

| Boiling Point | 378.6 ºC at 760 mmHg |

| Density | 1.17 g/cm³ |

| LogP | 2.05850 |

TPIO functions primarily as a free radical scavenger and antioxidant. It is believed to exert its biological effects through the modulation of oxidative stress and the regulation of nitric oxide (NO) signaling pathways. The compound's imidazoline structure contributes to its ability to interact with various biological targets, potentially influencing cellular signaling and metabolic processes.

Antioxidant Activity

Research indicates that TPIO exhibits significant antioxidant properties, which are crucial in mitigating oxidative damage in cells. This activity is particularly relevant in the context of neuroprotection and cardiovascular health.

Case Study: Neuroprotection

A study demonstrated that TPIO could protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to scavenge free radicals reduced cell death rates in models of neurodegeneration, suggesting its potential application in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Cardiovascular Effects

TPIO has been shown to influence cardiovascular health by modulating endothelial function and reducing inflammation. Its antioxidant properties help maintain vascular integrity and prevent atherosclerosis.

Research Findings

- Endothelial Function : In vitro studies revealed that TPIO enhances endothelial nitric oxide synthase (eNOS) activity, leading to improved vasodilation and blood flow .

- Inflammation : Animal models have indicated that TPIO administration reduces markers of inflammation in cardiovascular tissues, suggesting a protective role against heart disease .

Antimicrobial Activity

Emerging research has also explored the antimicrobial properties of TPIO. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Study Insights

In vitro assays demonstrated that TPIO inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl, and how can purity be optimized?

- Methodology : The compound is synthesized via a multi-step process involving condensation of substituted imidazoline precursors with phenyl groups under controlled conditions. A published method involves dissolving 2-(4-pyridyl)-4,4,5,5-tetramethyl-imidazolin-1-oxyl-3-oxide in ethanol, followed by slow addition of trichloroacetic acid. The mixture is stirred at room temperature for 30 minutes, filtered, and crystallized via slow evaporation . Purity optimization requires rigorous recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC or TLC.

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD analysis at 90 K with a mean C–C bond length accuracy of 0.002 Å resolves the imidazoline ring geometry and nitroxide radical orientation . Complementary techniques include FTIR (to confirm nitroxide and oxide functional groups) and EPR spectroscopy to verify paramagnetic properties .

Q. What are the key spectroscopic markers for identifying this compound in solution?

- Methodology :

- EPR Spectroscopy : A characteristic triplet signal (g ≈ 2.006) confirms the presence of the stable nitroxide radical .

- UV-Vis : Absorption peaks at 250–300 nm (π→π* transitions in the phenyl and imidazoline moieties) .

- NMR (in diamagnetic analogs) : Methyl protons appear as singlets (δ 1.2–1.5 ppm), while aromatic protons resonate at δ 7.2–7.8 ppm .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s paramagnetic properties in heterogeneous systems (e.g., polymer matrices or biological membranes)?

- Methodology :

- Spin-Labeling Applications : Incorporate the compound into lipid bilayers or polymers using solvent casting or Langmuir-Blodgett techniques. Monitor spin-spin interactions via EPR linewidth analysis to infer molecular mobility and environmental polarity .

- Variable-Temperature EPR : Quantify rotational correlation times (τ) to assess phase transitions or aggregation states .

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to pH 3–10 buffers at 25°C–60°C for 24–72 hours. Monitor degradation via HPLC and correlate with Arrhenius kinetics .

- EPR Stability Assays : Track radical decay rates under oxidative/reductive conditions (e.g., ascorbic acid or H₂O₂ treatments) .

Q. How can computational modeling complement experimental data for predicting intermolecular interactions (e.g., hydrogen bonding in crystal packing)?

- Methodology :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict hydrogen-bonding motifs (e.g., between nitroxide oxygen and phenolic hydrogens) .

- Molecular Dynamics (MD) Simulations : Simulate crystal lattice dynamics using software like GROMACS to validate SC-XRD data .

Q. What factorial design approaches are optimal for studying the compound’s reactivity in radical scavenging assays?

- Methodology :

- 2ⁿ Factorial Design : Vary factors like concentration (10–100 µM), solvent polarity (DMSO vs. aqueous), and antioxidant type (e.g., Trolox vs. TEMPO). Use ANOVA to identify significant interactions between variables .

- Response Surface Methodology (RSM) : Model nonlinear relationships to optimize scavenging efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.